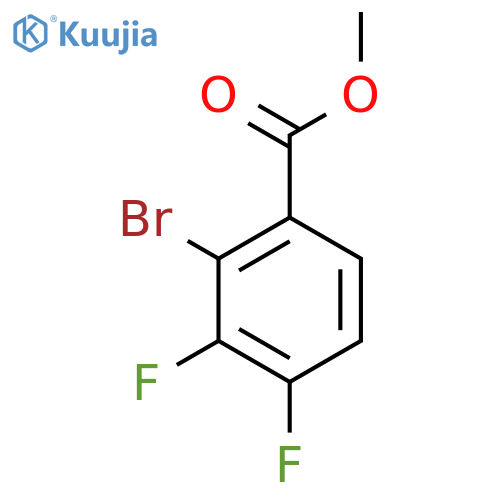

Cas no 1805523-36-7 (Methyl 2-bromo-3,4-difluorobenzoate)

1805523-36-7 structure

商品名:Methyl 2-bromo-3,4-difluorobenzoate

Methyl 2-bromo-3,4-difluorobenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-bromo-3,4-difluorobenzoate

- MFCD22490610

- C90826

- 1805523-36-7

- methyl2-bromo-3,4-difluorobenzoate

- BS-31366

- SCHEMBL20714700

- Methyl 2-bromo-3,4-difluorobenzoate

-

- インチ: 1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3H,1H3

- InChIKey: VZZHRHDBHLFPBY-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=CC=1C(=O)OC)F)F

計算された属性

- せいみつぶんしりょう: 249.94410 g/mol

- どういたいしつりょう: 249.94410 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 201

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 26.3

- ぶんしりょう: 251.02

Methyl 2-bromo-3,4-difluorobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015009440-250mg |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 97% | 250mg |

484.80 USD | 2021-06-21 | |

| Alichem | A015009440-500mg |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 97% | 500mg |

855.75 USD | 2021-06-21 | |

| A2B Chem LLC | AI39751-100mg |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 98% | 100mg |

$51.00 | 2024-01-02 | |

| A2B Chem LLC | AI39751-5g |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 98% | 5g |

$853.00 | 2024-04-20 | |

| 1PlusChem | 1P00I0KN-5g |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 98% | 5g |

$956.00 | 2025-02-28 | |

| 1PlusChem | 1P00I0KN-10g |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 98% | 10g |

$1413.00 | 2025-02-28 | |

| Alichem | A015009440-1g |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 97% | 1g |

1,460.20 USD | 2021-06-21 | |

| A2B Chem LLC | AI39751-250mg |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 98% | 250mg |

$86.00 | 2024-01-02 | |

| A2B Chem LLC | AI39751-1g |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 98% | 1g |

$260.00 | 2024-04-20 | |

| 1PlusChem | 1P00I0KN-100mg |

Methyl 2-bromo-3,4-difluorobenzoate |

1805523-36-7 | 98% | 100mg |

$63.00 | 2023-12-20 |

Methyl 2-bromo-3,4-difluorobenzoate 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

1805523-36-7 (Methyl 2-bromo-3,4-difluorobenzoate) 関連製品

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1805523-36-7)Methyl 2-bromo-3,4-difluorobenzoate

清らかである:99%/99%

はかる:1g/5g

価格 ($):170.0/594.0